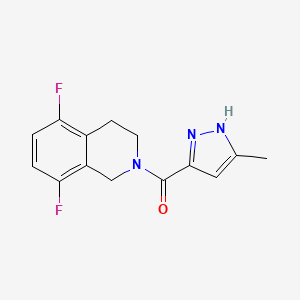![molecular formula C12H16ClNO3S B7583593 [1-[(2-Chlorophenyl)methylsulfonyl]pyrrolidin-2-yl]methanol](/img/structure/B7583593.png)
[1-[(2-Chlorophenyl)methylsulfonyl]pyrrolidin-2-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-[(2-Chlorophenyl)methylsulfonyl]pyrrolidin-2-yl]methanol, also known as CPMM, is a chemical compound that has been studied for its potential use in scientific research. CPMM is a white crystalline powder that is soluble in water and organic solvents. In
Wirkmechanismus
[1-[(2-Chlorophenyl)methylsulfonyl]pyrrolidin-2-yl]methanol binds to the sigma-1 receptor, which is a chaperone protein located in the endoplasmic reticulum. This binding leads to the activation of various signaling pathways, including the phosphoinositide 3-kinase (PI3K)/Akt pathway and the extracellular signal-regulated kinase (ERK) pathway. These pathways are involved in cellular processes such as cell survival, proliferation, and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which is involved in reward and motivation. This compound has also been shown to reduce the expression of inflammatory cytokines, which are involved in various diseases such as Alzheimer's disease and multiple sclerosis.
Vorteile Und Einschränkungen Für Laborexperimente
[1-[(2-Chlorophenyl)methylsulfonyl]pyrrolidin-2-yl]methanol has several advantages for lab experiments. It has a high affinity for the sigma-1 receptor, which makes it a useful tool for studying the function of this receptor. This compound is also relatively easy to synthesize, which makes it readily available for research purposes. However, there are some limitations to using this compound in lab experiments. It has a low water solubility, which can make it difficult to administer in certain experiments. Additionally, this compound has been shown to have some toxicity in animal models, which can limit its use in certain studies.
Zukünftige Richtungen
There are several future directions for research on [1-[(2-Chlorophenyl)methylsulfonyl]pyrrolidin-2-yl]methanol. One area of interest is the potential use of this compound in treating drug addiction. Further studies are needed to determine the effectiveness of this compound in reducing the rewarding effects of drugs of abuse. Another area of interest is the potential use of this compound in treating neurodegenerative diseases such as Alzheimer's disease. Further studies are needed to determine the effect of this compound on the expression of inflammatory cytokines in the brain. Finally, future studies could focus on developing new analogs of this compound with improved water solubility and reduced toxicity.
Synthesemethoden
[1-[(2-Chlorophenyl)methylsulfonyl]pyrrolidin-2-yl]methanol can be synthesized using a multistep process that involves the reaction of 2-chlorobenzaldehyde with pyrrolidine and sodium methoxide to form 1-(2-chlorophenyl)-2-pyrrolidinemethanol. This intermediate is then reacted with methanesulfonyl chloride to produce this compound.
Wissenschaftliche Forschungsanwendungen
[1-[(2-Chlorophenyl)methylsulfonyl]pyrrolidin-2-yl]methanol has been studied for its potential use in scientific research, specifically in the field of neuroscience. It has been shown to have an affinity for the sigma-1 receptor, which is involved in various cellular processes such as calcium signaling and neuroprotection. This compound has also been studied for its potential use in treating drug addiction, as it has been shown to reduce the rewarding effects of cocaine and morphine in animal models.
Eigenschaften
IUPAC Name |
[1-[(2-chlorophenyl)methylsulfonyl]pyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO3S/c13-12-6-2-1-4-10(12)9-18(16,17)14-7-3-5-11(14)8-15/h1-2,4,6,11,15H,3,5,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVWPYESECDKSMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)CC2=CC=CC=C2Cl)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-bicyclo[2.2.1]hept-5-enylmethyl)-3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B7583510.png)

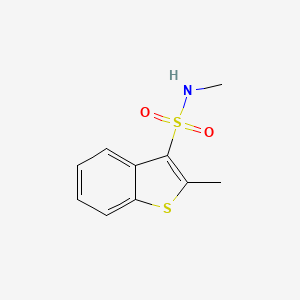
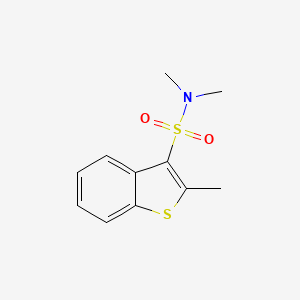

![1-[(2-chloro-4-methoxyphenyl)methyl]-1H-1,2,4-triazole](/img/structure/B7583544.png)
![1-[2-(2-Chlorophenyl)ethyl]-3,5-dimethyl-1,2,4-triazole](/img/structure/B7583549.png)
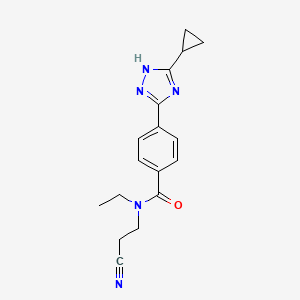
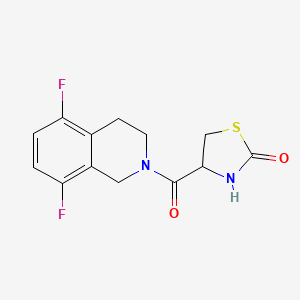



![1-[(2-Chlorophenyl)methylsulfonyl]piperidin-4-ol](/img/structure/B7583587.png)
